![molecular formula C11H8N2O B1349830 吡咯并[1,2-a]喹喔啉-4(5H)-酮 CAS No. 6025-68-9](/img/structure/B1349830.png)

吡咯并[1,2-a]喹喔啉-4(5H)-酮

描述

Pyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound that has been studied for its potential applications in the field of medicine . It has been found to exhibit great Bruton’s tyrosine kinase (BTK) inhibition potency, which makes it a promising candidate for the treatment of B cell malignancies and autoimmune disorders .

Synthesis Analysis

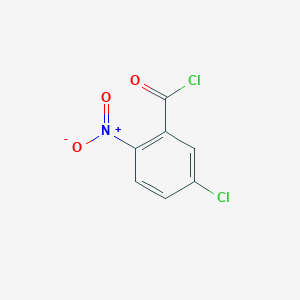

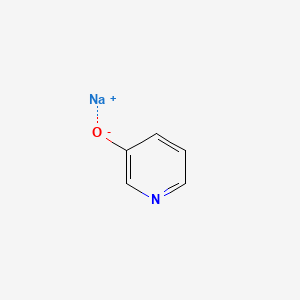

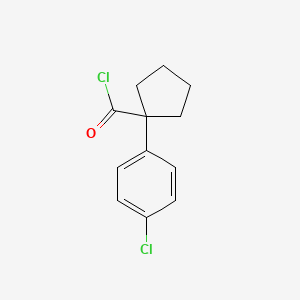

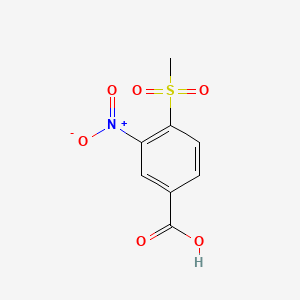

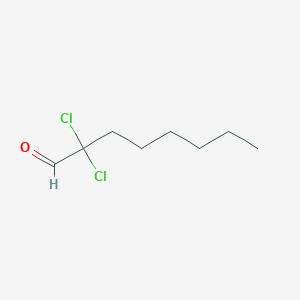

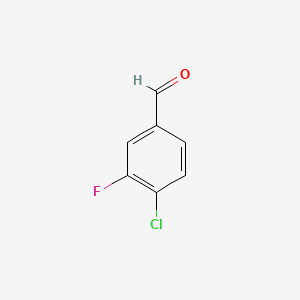

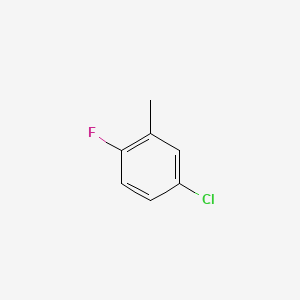

The synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-one has been achieved through various methods. One approach involves the visible light-mediated synthesis from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . Another method involves treating 2-(1H-pyrrol-1-yl)anilines with imidazo[1,2-a]pyridine-3-carbaldehyde or isatin, using amidosulfonic acid (NH3SO3) as a solid catalyst in water at room temperature .

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]quinoxalin-4(5H)-one is characterized by a fused pyrrole and quinoxaline ring system . The presence of nitrogen in the scaffold results in intramolecular electron delocalization .

Chemical Reactions Analysis

The chemical reactions involving pyrrolo[1,2-a]quinoxalin-4(5H)-one are characterized by ring opening and cyclization processes . The proposed pathway leading to the formation of pyrrolo[1,2-a]quinoxalin-4(5H)-one involves an opening of the imidazole ring from the cycloaddition product, followed by a nucleophilic attack of the aminic nitrogen to a proximal carbonyl group and the elimination of a leaving group .

科学研究应用

抗肿瘤活性

吡咯并[1,2-a]喹喔啉-4(5H)-酮已被发现具有良好的抗肿瘤活性 . 这意味着它们可以抑制肿瘤的发展,使它们在癌症治疗中具有潜在的用途。 这些化合物的合成涉及使用芳基环丙烷、喹喔啉酮、盐酸和硝酸 .

可见光介导的合成

吡咯并[1,2-a]喹喔啉-4(5H)-酮的合成可以通过可见光介导的过程来实现 . 这种操作简单且无催化剂的方法为这些化合物的合成开辟了一种绿色高效的方法 .

钯催化氧化羰基化

吡咯并[1,2-a]喹喔啉-4(5H)-酮也可以通过吲哚C2位的钯催化氧化羰基化来合成 . 这种方法为生产这些化合物提供了一种有效的方法 .

[3 + 2]环加成

镱三氟甲磺酸盐催化的喹喔啉酮与供体-受体环丙烷和环丁烷的非对映选择性[3 + 2]环加成可用于获得一系列四氢吡咯并喹喔啉酮衍生物 . 该过程产生高非对映选择性 .

酸催化重排

喹喔啉酮的新型酸催化重排可以导致苯并咪唑的形成 . 该过程涉及将喹喔啉酮暴露于亲核试剂 .

双杂环体系的合成

了解吡咯并[1,2-a]喹喔啉-4(5H)-酮合成中反应的方法和机理可以使合成化学家将这些想法扩展到其他过程,以实现他们的目标 . 这可以导致双杂环体系的产生 .

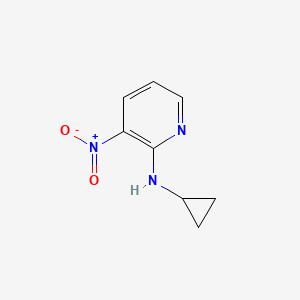

作用机制

Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been found to exhibit great BTK inhibition potency . BTK is a promising target in the treatment of B cell malignancies and autoimmune disorders. The development of selective non-covalent BTK inhibitors is an important strategy to overcome the side effects and drug resistance induced by covalent BTK inhibitors .

属性

IUPAC Name |

5H-pyrrolo[1,2-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-7H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINHQLFBBDHSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=CC=CN23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372402 | |

| Record name | pyrrolo[1,2-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6025-68-9 | |

| Record name | pyrrolo[1,2-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H-pyrrolo[1,2-a]quinoxalin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?

A1: Several synthetic approaches have been developed, including:

- Visible-light-mediated ring opening and cyclization: This method uses aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid under visible light irradiation. []

- Palladium-catalyzed oxidative carbonylation: This approach involves the direct C-H bond carbonylation of the C2 position of indole or pyrrole derivatives using palladium catalysts and carbon monoxide. []

- Diastereoselective [3 + 2] Cycloaddition: This strategy utilizes ytterbium triflate as a catalyst to facilitate the reaction between quinoxalinones and donor-acceptor cyclopropanes. []

- Cycloaddition of Benzimidazolium Ylides with Alkynes: This method involves the reaction of benzimidazolium ylides with activated alkynes, leading to the formation of pyrrolo[1,2-a]quinoxalin-4(5H)-ones through a multistep mechanism. []

- Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate: This approach utilizes phenyl isocyanate as a carbonyl source for both N-H and C-H carbonylation reactions, allowing for the synthesis of various N-heterocycles, including pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives. []

- Denitrocyclization: This reaction involves the cyclization of N-alkyl(or aryl)-1-(2-nitrophenyl)-1H-pyrrole-2-carboxamides to form the desired pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold. [, ]

Q2: Have any specific biological activities been reported for pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?

A2: Yes, research has shown promising results, particularly in the field of antiviral and anticancer drug discovery.

- Anti-HCV Activity: Certain pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have shown potent inhibitory activity against the hepatitis C virus (HCV) in vitro. These compounds were identified through screening and subsequent structure-activity relationship studies, highlighting their potential as antiviral agents. []

- Bruton's Tyrosine Kinase (BTK) Inhibition: Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have emerged as a novel class of non-covalent BTK inhibitors. BTK plays a crucial role in B cell receptor signaling, making it a promising target for treating various autoimmune diseases and B cell malignancies. []

Q3: Has the structure-activity relationship (SAR) of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives been investigated?

A: While specific SAR data might be proprietary to research groups, the provided abstracts suggest that modifications to the core pyrrolo[1,2-a]quinoxalin-4(5H)-one structure can significantly impact biological activity. For instance, introducing various substituents at different positions on the quinoxalinone ring system or modifying the substituents on the pyrrole ring can influence the potency and selectivity against specific targets like HCV or BTK. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。